![molecular formula C9H6BrF3O3 B1273230 2-Bromo-5-(trifluoromethoxy)phenylacetic acid CAS No. 887266-81-1](/img/structure/B1273230.png)
2-Bromo-5-(trifluoromethoxy)phenylacetic acid
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Overview
Description
“2-Bromo-5-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 887266-81-1 . It has a molecular weight of 299.04 .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-(trifluoromethoxy)phenylacetic acid” is C9H6BrF3O3 . The average mass is 299.041 Da and the monoisotopic mass is 297.945221 Da .Scientific Research Applications
Pharmaceutical Research
2-Bromo-5-(trifluoromethoxy)phenylacetic acid: is a valuable intermediate in pharmaceutical research. Its trifluoromethoxy group is particularly significant due to its lipophilic nature, which can improve the pharmacokinetic properties of drug molecules . This compound can be used to synthesize novel molecules with potential therapeutic effects, such as anti-inflammatory agents or kinase inhibitors.
Neutron Capture Therapy
Boron-containing compounds like 2-Bromo-5-(trifluoromethoxy)phenylacetic acid are explored for their use in neutron capture therapy, a type of cancer treatment. The boron isotope, when exposed to neutrons, undergoes a reaction that releases alpha particles, selectively killing cancer cells .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used in cross-coupling reactions, such as the Suzuki reaction, to create complex aromatic compounds. These reactions are fundamental in developing new chemical entities for various applications, including dyes, OLEDs, and pharmaceuticals .
Safety And Hazards
properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-7-2-1-6(16-9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFBPCUCBYAIIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382573 |
Source
|
Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethoxy)phenylacetic acid | |
CAS RN |
887266-81-1 |
Source
|
Record name | [2-Bromo-5-(trifluoromethoxy)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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